molecular formula C21H25N3O4 B2855854 2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE CAS No. 1421528-00-8

2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE

Cat. No.: B2855854
CAS No.: 1421528-00-8
M. Wt: 383.448
InChI Key: RXTLXXUUEBLRIZ-UHFFFAOYSA-N
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Description

2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring, an acetyl group, a naphthalene moiety, and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of piperazine is achieved using acetic anhydride under mild conditions. The resulting acetylpiperazine is then reacted with a naphthalene derivative, which is prepared through a Friedel-Crafts acylation reaction. The final step involves the coupling of the hydroxypropyl group to the naphthalene moiety using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Introduction of various functional groups on the piperazine ring.

Scientific Research Applications

2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE is unique due to its combination of a hydroxypropyl group and a naphthalene moiety, which may confer distinct biological properties and enhance its binding affinity to specific molecular targets.

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15(25)23-11-13-24(14-12-23)21(28)20(27)22-10-9-19(26)18-8-4-6-16-5-2-3-7-17(16)18/h2-8,19,26H,9-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTLXXUUEBLRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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